molecular formula C14H21ClN2O B6270074 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride CAS No. 1158505-09-9

1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride

Cat. No.: B6270074
CAS No.: 1158505-09-9
M. Wt: 268.8
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Description

1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride is a chemical compound that features a piperidine ring substituted with a 3,5-dimethylbenzoyl group and an amine group at the 4-position. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the 3,5-Dimethylbenzoyl Group: This step involves the acylation of the piperidine ring using 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine.

    Amination at the 4-Position:

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactions and automated synthesis techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the amine or benzoyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-dimethylbenzoyl)piperidine: Lacks the amine group at the 4-position.

    4-aminopiperidine: Lacks the 3,5-dimethylbenzoyl group.

    3,5-dimethylbenzoylpiperidine: Similar structure but different substitution pattern.

Uniqueness

1-(3,5-dimethylbenzoyl)piperidin-4-amine hydrochloride is unique due to the presence of both the 3,5-dimethylbenzoyl group and the amine group at the 4-position of the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

1158505-09-9

Molecular Formula

C14H21ClN2O

Molecular Weight

268.8

Purity

91

Origin of Product

United States

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